molecular formula C24H26N8 B3343521 N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine CAS No. 537-51-9

N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine

Cat. No.: B3343521
CAS No.: 537-51-9
M. Wt: 426.5 g/mol
InChI Key: VQQQRERMPYGZGF-UHFFFAOYSA-N
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Description

N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of terephthalamidine and is characterized by the presence of methylamidino groups attached to phenyl rings. This compound has garnered interest due to its potential antileukemic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine typically involves the reaction of terephthalamidine with p-(methylamidino)phenyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine involves its interaction with cellular components, leading to the inhibition of specific biochemical pathways. The compound targets nucleic acids and proteins, disrupting their normal functions and leading to cell death. This mechanism is particularly effective against leukemia cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4’,4’'-Bis(2-imidazolin-2-yl)2-chloroterephthalanilide
  • N,N’‘-Bis(p-(N’-methylamidino)phenyl)terephthalamidine tetrahydrochloride

Uniqueness

N’,N’‘’-Bis(p-(methylamidino)phenyl)terephthalamidine stands out due to its specific structure and the presence of methylamidino groups, which confer unique chemical properties and biological activities. Compared to similar compounds, it has shown promising results in preclinical studies for its antileukemic effects .

Properties

IUPAC Name

1-N',4-N'-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3,(H2,25,29)(H2,26,30)(H2,27,31)(H2,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQQRERMPYGZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)C(=NC3=CC=C(C=C3)C(=NC)N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201959
Record name N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-51-9
Record name N1,N4-Bis[4-[imino(methylamino)methyl]phenyl]-1,4-benzenedicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N',N'''-Bis(p-(methylamidino)phenyl)terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N',N'''-BIS(P-(METHYLAMIDINO)PHENYL)TEREPHTHALAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7071M27DUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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